![molecular formula C16H19N3O2S B2572990 N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1798487-09-8](/img/structure/B2572990.png)
N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
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Description
N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research for its ability to measure cell viability and proliferation. MTT is a water-soluble compound that is converted by living cells into an insoluble formazan product, which can be quantified by spectrophotometry.
Scientific Research Applications
Antitumor Activity
Several studies have highlighted the potential of N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide analogs as antitumor agents. For instance, the synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues demonstrated significant broad-spectrum antitumor activity, indicating their potential as effective cancer therapeutics (Al-Suwaidan et al., 2016). Similarly, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of related compounds have also been a focus of research. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as promising agents against various Candida and Aspergillus species, demonstrating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015). Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with notable antimicrobial activity, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Molecular Docking and Structure-Activity Relationship
These compounds have also been used in molecular docking studies to understand their mechanism of action and structure-activity relationship. For example, a study involving the docking of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide showed that it forms a stable complex with the BRCA2 complex, suggesting potential inhibitory activity against this target (El-Azab et al., 2016).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-11(2)22-16(18-10)19-15(20)9-21-14-7-8-17-13-6-4-3-5-12(13)14/h7-8H,3-6,9H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGQNJDWMSSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=C3CCCCC3=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide |
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